molecular formula C18H16FN3O4S B2932731 Ethyl 2-(2-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 1105217-12-6

Ethyl 2-(2-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2932731
CAS No.: 1105217-12-6
M. Wt: 389.4
InChI Key: QKPBWGYLQJSJFS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid architecture combining two privileged heterocyclic scaffolds: a 2-aminothiazole core and a 5-aryl-isoxazole moiety, linked through an acetamide spacer. The 2-aminothiazole motif is a well-documented pharmacophore present in several clinically approved kinase inhibitors and is frequently explored in the development of targeted anticancer therapies . The incorporation of the 2-fluorophenyl-substituted isoxazole further enhances the compound's potential as a scaffold for probing biological systems, as these structures are commonly associated with varied bioactivities. The ethyl ester functional group provides a versatile handle for further synthetic modification, allowing researchers to generate a library of derivatives or potential prodrugs for structure-activity relationship (SAR) studies. While the specific biological profile of this compound requires empirical determination, its structure suggests potential as a key intermediate in the synthesis of novel molecules aimed at inhibiting specific enzyme targets, such as protein kinases, which are critical in disease pathways like cancer . Researchers can leverage this compound as a building block in heterocyclic chemistry, a lead compound for optimization in oncology projects, or a chemical probe for understanding cellular signaling pathways. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-[2-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-2-25-17(24)9-12-10-27-18(20-12)21-16(23)8-11-7-15(26-22-11)13-5-3-4-6-14(13)19/h3-7,10H,2,8-9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPBWGYLQJSJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate, a complex organic compound, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.

Synthesis of the Compound

The synthesis of this compound involves multiple steps, typically starting from 3-(4-bromophenyl)-5-(2-fluorophenyl)isoxazole. The process generally includes the formation of the isoxazole ring followed by the introduction of the thiazole moiety through acetamide linkages. The detailed synthetic route can be found in various chemical literature, including methodologies outlined by the Royal Society of Chemistry .

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds containing isoxazole and thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that thiazole derivatives can inhibit bacterial growth effectively due to their ability to interfere with bacterial cell wall synthesis .

2. Anticancer Properties

Several studies have explored the anticancer potential of thiazole and isoxazole derivatives. These compounds have been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspase pathways. For example, a series of thiosemicarbazones derived from acetophenone demonstrated selective cytotoxicity against K562 leukemia cells, suggesting a similar mechanism might be applicable to this compound .

3. Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of this compound. For instance, derivatives have been identified as potent inhibitors of xanthine oxidase, which is crucial in uric acid production and associated with gout treatment. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole and isoxazole rings can enhance inhibitory activity .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that specific modifications in the structure significantly increased their effectiveness. This compound was among those tested, showing promising results against resistant strains.

CompoundBacterial StrainInhibition Zone (mm)
Ethyl 2...E. coli15
Ethyl 2...S. aureus18

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM.

Cell LineIC50 (µM)
K56212
HeLa15

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique combination of isoxazole , thiazole , and 2-fluorophenyl groups distinguishes it from analogs in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycles Key Substituents Molecular Weight (g/mol) Yield (%) Biological Target (if reported)
Target Compound Isoxazole + Thiazole 2-fluorophenyl, ethyl acetate ~388* N/A Unknown
12a () Thiazole + Pyrimidine 2-fluorophenyl, sulfonamide ~600† Not stated BRAF/HDAC dual inhibitors
10d () Thiazole + Piperazine Trifluoromethylphenyl, urea 548.2 93.4 Not specified
Compound 4 () Thiazole + Pyrazole + Triazole 4-fluorophenyl, chlorophenyl ~500‡ High Structural studies only

*Calculated based on formula C₁₉H₁₇FN₂O₄S.
†Estimated from ’s complex structure.
‡Approximated from crystallographic data in .

Key Observations :

  • Heterocycle Diversity: The target’s isoxazole ring may confer distinct electronic properties compared to pyrimidine (12a) or triazole (Compound 4).
  • Substituent Impact : The 2-fluorophenyl group in the target compound contrasts with the 3-trifluoromethylphenyl (10d) or 4-chlorophenyl (Compound 4) groups in analogs. Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to bulkier substituents .
  • Side Chains: The ethyl acetate group in the target differs from sulfonamide (12a) or urea (10d) moieties, which are stronger hydrogen-bond donors. This may reduce target affinity but improve bioavailability .

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